molecular formula C15H15NO2 B455657 methyl N-benzhydrylcarbamate CAS No. 14983-80-3

methyl N-benzhydrylcarbamate

Cat. No.: B455657
CAS No.: 14983-80-3
M. Wt: 241.28g/mol
InChI Key: CDSSYNXBUGMMSV-UHFFFAOYSA-N
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Description

Methyl N-benzhydrylcarbamate is a carbamate derivative characterized by a benzhydryl group (two phenyl rings attached to a central methine carbon) bonded to the nitrogen atom of the carbamate functional group (NHCOOCH₃). This structural motif confers unique steric and electronic properties, distinguishing it from simpler carbamates like ethyl benzylcarbamate or N-aryl variants.

Properties

CAS No.

14983-80-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28g/mol

IUPAC Name

methyl N-benzhydrylcarbamate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)16-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,16,17)

InChI Key

CDSSYNXBUGMMSV-UHFFFAOYSA-N

SMILES

COC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamates vary widely based on their N-substituents and ester groups. Below, methyl N-benzhydrylcarbamate is compared to key analogs using molecular data and research findings.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Compound Name Nitrogen Substituent Ester Group Molecular Weight (g/mol) Key Features Reference
This compound Benzhydryl (C₁₃H₁₁) Methyl ~257.3 (estimated)* High steric bulk, low polarity
Ethyl benzylcarbamate Benzyl (C₇H₇) Ethyl 179.21 (calculated) Moderate bulk, higher volatility
(2-Methylphenyl) N-benzylcarbamate Benzyl, 2-methylphenyl Methyl 241.28 Aromatic substitution enhances rigidity
[Cyano-(3-phenoxyphenyl)methyl] N-benzylcarbamate Benzyl, cyano-phenoxyphenyl Methyl 368.37 (calculated) Polar substituents increase reactivity

*Estimated based on benzhydryl (C₁₃H₁₁) + carbamate (NHCOOCH₃; C₂H₅NO₂).

Physical and Chemical Properties
  • Solubility : this compound’s bulky benzhydryl group likely reduces solubility in polar solvents (e.g., water) compared to ethyl benzylcarbamate, which has a smaller benzyl substituent .
  • Stability : Steric hindrance from the benzhydryl group may slow hydrolysis rates relative to less hindered carbamates (e.g., N-alkylcarbamates) .
  • Synthesis : Carbamates are typically synthesized via reaction of chloroformates with amines. For this compound, benzhydrylamine would react with methyl chloroformate, whereas ethyl benzylcarbamate derives from benzylamine and ethyl chloroformate .
Spectroscopic and Analytical Data
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O stretch), consistent with carbamate functionality.
  • NMR : Benzhydryl protons (aromatic and methine) would appear as complex multiplets in the 6.5–7.5 ppm range (¹H NMR), with methyl ester signals near 3.7 ppm .

Q & A

Q. What synthetic routes are recommended for methyl N-benzhydrylcarbamate, and how can reaction conditions be optimized?

this compound can be synthesized via carbamate formation between benzhydrylamine and methyl chloroformate under basic conditions. Key variables include solvent choice (e.g., dichloromethane or THF), reaction temperature (0–25°C), and stoichiometric ratios of reagents. Optimization involves monitoring reaction progress via TLC or HPLC to minimize side products like unreacted amine or over-alkylation byproducts. Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm structural integrity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : To confirm the benzhydryl group (distinct aromatic proton splitting patterns) and methyl carbamate moiety (singlet at ~3.6 ppm for CH3_3).
  • IR spectroscopy : To identify carbamate C=O stretching (~1700 cm1^{-1}) and N-H bending (~1530 cm1^{-1}).
  • Mass spectrometry (MS) : For molecular ion validation (e.g., ESI-MS or EI-MS).
  • X-ray crystallography : For resolving stereochemical ambiguities, if applicable (requires high-purity crystals) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in sealed containers at 2–8°C in a dry environment to prevent hydrolysis.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (e.g., DMSO ≤0.1%).
  • Dose-response studies : Establish EC50_{50}/IC50_{50} curves across multiple replicates.
  • Meta-analysis : Cross-reference primary literature (e.g., peer-reviewed journals) to identify methodological outliers .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar vs. non-polar solvents).
  • Retrosynthetic analysis : Use tools like Reaxys or SciFinder to identify analogous carbamate transformations .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Quality control (QC) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates.
  • Purification protocols : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to ensure ≥95% purity.
  • Documentation : Maintain detailed logs of reagent sources, lot numbers, and environmental conditions (humidity, temperature) .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at 40–60°C.
  • Analytical tracking : Use HPLC-PDA to quantify degradation products (e.g., benzhydrylamine or methyl alcohol).
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Methodological Resources

  • Literature review : Prioritize primary sources from databases like PubMed, ACS Publications, and Royal Society of Chemistry journals. Avoid non-peer-reviewed platforms (e.g., blogs) .
  • Data reproducibility : Replicate key experiments (e.g., synthesis, bioassays) with independent batches and blinded analysis to reduce bias .

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